molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Numéro de catalogue: B1523358
Numéro CAS: 934524-10-4
Poids moléculaire: 342.2 g/mol
Clé InChI: DTDGVNQSPAWHTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C13H9Cl2N3O2S. It is characterized by the presence of two chlorine atoms and a tosyl group attached to a pyrrolo[2,3-d]pyrimidine core.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Activité Biologique

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 934524-10-4) is a compound of significant interest due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC13H9Cl2N3O2S
Molecular Weight342.20 g/mol
CAS Number934524-10-4
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

The compound features a pyrrolo[2,3-d]pyrimidine core with dichloro and tosyl substituents, which are crucial for its biological activity.

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. It has been shown to inhibit specific enzymes involved in cancer progression, notably PAK4 (p21-activated kinase), which plays a critical role in tumor cell signaling pathways.

  • Enzymatic Inhibition : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of PAK4 with IC50 values in the nanomolar range. For instance, derivatives such as compound 5n showed an IC50 of 2.7 nM against PAK4 and significant activity against MV4-11 leukemia cells (IC50 = 7.8 nM) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometry assays revealed that compound 5n induces G0/G1 phase arrest and promotes apoptosis in MV4-11 cells, indicating its potential as an anti-cancer agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated through structural modifications:

  • Substituents : The presence of halogen atoms and sulfonyl groups significantly impacts the compound's efficacy. For example, compounds with N5 aliphatic substitutions have shown enhanced activity while reducing toxicity .
  • Comparative Analysis : In a study comparing various derivatives, it was noted that certain substitutions led to preferential inhibition of leukemia cells compared to solid tumors .

Case Studies

  • Antiproliferative Activity : A study highlighted that compounds structurally similar to this compound exhibited varying degrees of growth inhibition across different cancer cell lines:
    • NCI-H522 non-small cell lung cancer showed a growth inhibition percentage (GP) of 49.5% for certain derivatives.
    • Compounds with benzyl substitutions were particularly effective against CCRF-CEM leukemia cells with GP ranging from 22.88% to 65.83% .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound does not require enzymatic cleavage for biological activity, suggesting stability under physiological conditions .

Propriétés

IUPAC Name

2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGVNQSPAWHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705152
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934524-10-4
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.59 g, 8.46 mmol), p-toluenesulfonyl chloride (1.93 g, 10.1 mmol) and triethylamine (TEA) (2.35 mL, 16.9 mmol) in CH2Cl2 (15 mL), dimethylaminopyridine (DMAP) (27 mg, 0.22 mmol) was added. As soon as the DMAP was added, the suspension became clear. The solution was then stirred at room temperature for 1 h. It was washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4 and concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (2.55 g).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.67 g, 8.88 mmol), p-toluenesulfonyl chloride (1.72 g, 9.02 mmol) and triethylamine (2.50 mL, 18.0 mmol) in CH2C2 (15 mL), dimethylaminopyridine (30 mg, 0.24 mmol) was added. It was stirred at room temperature for 20 h. Water and CH2Cl2 were added. The organic phase was separated, washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (3.03 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.